molecular formula C12H19Cl2N B1455408 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride CAS No. 1311318-46-3

1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride

Cat. No. B1455408
M. Wt: 248.19 g/mol
InChI Key: GOFXFSAGJUCZCI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, reactivity, etc.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel compounds involving chlorophenyl groups has been explored, demonstrating the chemical's utility in creating substances with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the reactivity of chlorophenyl derivatives under certain conditions, providing insight into the structural properties and potential applications of such compounds (Issac & Tierney, 1996).

Environmental Impact and Degradation

The environmental fate and impact of chlorophenyl compounds, including their degradation and toxicological effects, have been thoroughly reviewed. Studies on chlorophenols and their derivatives have evaluated their moderate toxic effects on mammalian and aquatic life, as well as their persistence and bioaccumulation potential under various environmental conditions (Krijgsheld & Gen, 1986). This research underscores the importance of understanding the environmental behavior of chlorophenyl compounds to mitigate their potential adverse effects.

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of chlorinated phenols, among other hazardous compounds. Zero-valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, highlighting the role of such technologies in treating contaminated environments and improving overall ecosystem health (Gunawardana, Singhal, & Swedlund, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.


For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. However, not all compounds will have information available in all these categories. It’s also important to note that analyzing and interpreting this information requires a strong background in chemistry. If you have questions about a specific category or need help understanding certain concepts, feel free to ask!


properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFXFSAGJUCZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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